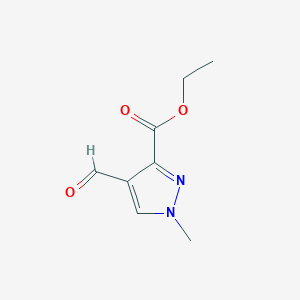
(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine
Overview
Description
“(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine” is a chemical compound with the CAS Number: 1545665-02-8. It has a molecular weight of 177.19 and its IUPAC name is N-((3,4-dihydro-2H-pyran-2-yl)methyl)-2,2-difluoroethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 .Scientific Research Applications
- Field : Organic Chemistry
- Application : It is used as a hydroxyl-protecting reagent in organic synthesis .
- Method : The specific method of application would depend on the particular synthesis being performed. Generally, protecting groups are added to prevent certain functional groups from reacting during a synthesis .
- Results : The use of this compound as a protecting reagent would result in the protection of hydroxyl groups during a synthesis, allowing for more complex reactions to be performed .
- Field : Organic Chemistry
- Application : It can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
- Method : The compound is reacted with alcohols in the presence of a phenolsulfonic acid-formaldehyde resin catalyst .
- Results : The reaction results in the formation of tetrahydropyranylated products .
- Field : Medicinal Chemistry
- Application : It is used in the synthesis of novel and selective σ1 receptor ligands .
- Method : The specific method of application would depend on the particular synthesis being performed. Generally, this involves reacting the compound with other reagents under controlled conditions .
- Results : The use of this compound in the synthesis of σ1 receptor ligands could potentially result in the development of new therapeutic agents .
Hydroxyl-Protecting Reagent
Synthesis of Tetrahydropyranylated Products
Synthesis of σ1 Receptor Ligands
Safety And Hazards
properties
IUPAC Name |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-difluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQTZREHFMMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CNCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)

![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)







![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)

